9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid

Monoamine reuptake Noradrenaline transporter Dopamine transporter

9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid, also known as suronacrine maleate or HP-128, is a racemic 1-hydroxytacrine derivative belonging to the 9-amino-1,2,3,4-tetrahydroacridin-1-ol class. It was developed by Hoechst-Roussel Pharmaceuticals as a second-generation cholinesterase inhibitor for Alzheimer's disease and advanced to Phase I/II clinical evaluation.

Molecular Formula C24H24N2O5
Molecular Weight 420.5 g/mol
Cat. No. B14799585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid
Molecular FormulaC24H24N2O5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8)
InChIKeyJRQSVNSUJOFXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol Maleate (Suronacrine, HP-128): A Differentiated Tacrine-Derived Cholinergic & Adrenergic Agent for Alzheimer's Research


9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid, also known as suronacrine maleate or HP-128, is a racemic 1-hydroxytacrine derivative belonging to the 9-amino-1,2,3,4-tetrahydroacridin-1-ol class [1]. It was developed by Hoechst-Roussel Pharmaceuticals as a second-generation cholinesterase inhibitor for Alzheimer's disease and advanced to Phase I/II clinical evaluation [2]. Unlike its closest in-class analogs tacrine (THA) and velnacrine (HP-029), suronacrine exhibits a dual pharmacological profile combining acetylcholinesterase inhibition with potent inhibition of noradrenaline and dopamine reuptake, providing an adrenergic component absent in the parent compounds [1].

Why Tacrine or Velnacrine Cannot Substitute for 9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol Maleate in Mechanistic Alzheimer's Research


Tacrine and its close structural analog velnacrine (HP-029) act primarily as pure acetylcholinesterase inhibitors, whereas suronacrine (HP-128) possesses a dual adrenergic/cholinergic mechanism that fundamentally alters its pharmacological fingerprint [1]. In head-to-head electrophysiological comparisons, HP-128 exhibits weaker anticholinesterase activity that is masked by cholinoceptor blockade and demonstrates K+ channel blocking actions on motor nerve terminals—properties absent in HP-029 [2]. Critically, patients who failed to respond to velnacrine were subsequently enrolled in HP-128 trials, indicating non-overlapping clinical responder populations [3]. Furthermore, the acute toxicity profile of HP-128 is significantly improved over tacrine, and clinical data suggest an absence of measurable liver toxicity, contrasting sharply with the 24–30% hepatotoxicity incidence that led to velnacrine's regulatory rejection . These differences mean that suronacrine cannot be considered interchangeable with other tacrine-family compounds for research applications requiring adrenergic/cholinergic dual activity or a differentiated safety profile.

Quantitative Comparative Evidence for 9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol Maleate vs. Closest Analogs


Dual Monoamine Uptake Inhibition: HP-128 vs. Tacrine and Velnacrine (HP-029)

Suronacrine (HP-128) demonstrates potent inhibition of noradrenaline and dopamine reuptake—a property not shared by tacrine or velnacrine (HP-029). This dual adrenergic/cholinergic mechanism distinguishes HP-128 from pure acetylcholinesterase inhibitors in the tacrine family [1].

Monoamine reuptake Noradrenaline transporter Dopamine transporter Alzheimer's disease

Mechanistic Divergence at the Neuromuscular Junction: HP-128 Exhibits Cholinoceptor Blockade Unlike HP-029

In isolated nerve-muscle preparations, HP-128 displays a pharmacological profile fundamentally different from tacrine and HP-029. While tacrine and HP-029 behave predominantly as anticholinesterase agents, HP-128 has weaker anticholinesterase actions that are masked by cholinoceptor blockade. Additionally, HP-128 (like tacrine but unlike HP-029) blocks K+ currents in mouse motor nerve terminals [1].

Neuromuscular transmission Cholinoceptor blockade Potassium channels Electrophysiology

Reduced Acute Toxicity vs. Tacrine: In Vivo Safety Margin Differentiation

HP-128 (compound 1p) showed less acute toxicity in both rats and mice than tacrine (THA) in the original characterization study. This reduced toxicity, combined with clinical reports of absent measurable liver toxicity in humans, contrasts with the well-documented hepatotoxicity of both tacrine and velnacrine [1] [2].

Acute toxicity Therapeutic index In vivo safety Tacrine hepatotoxicity

Clinical Differentiation: Efficacy in Velnacrine Non-Responders

HP-128 was administered to Alzheimer's patients who had previously failed to respond to velnacrine (HP-029), a structurally related cholinesterase inhibitor lacking adrenergic properties. This deliberate trial design establishes that HP-128's clinical effects are not interchangeable with HP-029 and that the adrenergic component confers a distinct therapeutic profile [1].

Clinical trial Non-responder population Alzheimer's disease Velnacrine failure

In Vivo Efficacy in Cholinergic Lesion Model: Reversal of Nucleus Basalis Magnocellularis Deficit

Both HP-128 (compound 1p) and HP-029 (compound 1a) were active in reversing the deficit in 72-hour retention of a one-trial dark-avoidance task in rats induced by ibotenic acid lesions of the nucleus basalis magnocellularis—a cholinergic deficit model relevant to Alzheimer's disease [1]. This demonstrates that despite its weaker in vitro AChE inhibition, HP-128 retains in vivo efficacy comparable to the more potent AChE inhibitor HP-029.

Ibotenic acid lesion Nucleus basalis magnocellularis Memory retention In vivo efficacy

High-Value Application Scenarios for 9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol Maleate Based on Quantitative Differentiation Evidence


Dual Cholinergic-Adrenergic Mechanism Studies in Alzheimer's Disease Models

Suronacrine maleate is the preferred compound for researchers investigating the interplay between cholinergic and noradrenergic systems in Alzheimer's disease. Its potent inhibition of noradrenaline (IC50 = 0.070 μM) and dopamine (IC50 = 0.30 μM) uptake provides an adrenergic component absent in tacrine and velnacrine [1]. This makes it uniquely suited for studies examining the contribution of catecholaminergic deficits to cognitive impairment, particularly where pure AChE inhibitors have shown limited efficacy.

In Vivo Chronic Dosing Studies Requiring Reduced Hepatotoxicity Risk

For long-term in vivo administration studies where tacrine's hepatotoxicity is a confounding variable, HP-128 offers a safer alternative. Shutske et al. (1989) demonstrated less acute toxicity than THA in both rats and mice [1], and clinical reports indicate no measurable liver toxicity, contrasting with the 24–30% hepatotoxicity rate of velnacrine and ~49% for tacrine [2]. This safety margin is critical for chronic dosing paradigms in rodent models.

Neuromuscular Junction Pharmacology: Cholinoceptor and K+ Channel Research

HP-128 serves as a distinct pharmacological probe for neuromuscular junction studies. Unlike tacrine and HP-029, which act primarily as anticholinesterases, HP-128's effects are dominated by cholinoceptor blockade and selective K+ channel current inhibition [1]. Researchers studying motor nerve terminal K+ currents or cholinoceptor pharmacology should select HP-128 over HP-029 for experiments requiring a non-anticholinesterase-dominant profile.

Reference Compound for Velnacrine Non-Responder Model Development

HP-128 is the only tacrine-family compound with clinical evidence of tolerability in patients who failed velnacrine therapy [1]. This makes it a valuable reference standard for developing and validating preclinical models of cholinesterase inhibitor non-response, a key translational challenge in Alzheimer's drug development.

Quote Request

Request a Quote for 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.